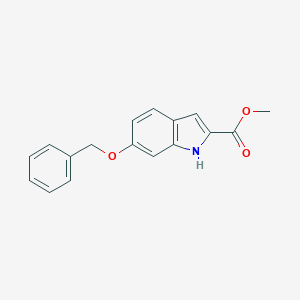

methyl 6-(benzyloxy)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)16-9-13-7-8-14(10-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSULHLQFRMLEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405823 | |

| Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103781-89-1 | |

| Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate stands as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring the versatile indole nucleus, a benzyloxy protecting group, and a reactive carboxylate moiety, renders it a valuable building block for the synthesis of a diverse array of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and an exploration of its reactivity and applications, empowering researchers to leverage this compound in their scientific endeavors.

Core Chemical and Physical Properties

This compound is a white to yellow solid, a characteristic that is important for its initial identification and handling in a laboratory setting.[1][2] A comprehensive summary of its key chemical and physical properties is presented in the table below, offering a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₃ | [2][3] |

| Molecular Weight | 281.31 g/mol | [2] |

| CAS Number | 103781-89-1 | [3] |

| Appearance | White to Yellow Solid | [1][2] |

| Boiling Point | 472.3°C at 760 mmHg | [1] |

| Flash Point | 239.5°C | [1] |

| Density | 1.253 g/cm³ | [1] |

| LogP | 3.53350 | [1] |

| Polar Surface Area | 51.32 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 5 | [1] |

Synthesis of this compound

Alternatively, a plausible route involves the benzylation of a pre-existing 6-hydroxyindole-2-carboxylate. This approach offers a direct way to introduce the required benzyloxy group at the desired position.

Below is a proposed, illustrative experimental protocol for the synthesis, drawing upon established methodologies for indole derivatization.

Illustrative Synthetic Protocol:

Step 1: Synthesis of Methyl 6-hydroxy-1H-indole-2-carboxylate

This precursor can be synthesized via several established indole synthetic routes, such as the Reissert or Fischer indole synthesis, starting from 2-amino-5-hydroxytoluene or a similarly substituted aniline.

Step 2: Benzylation of Methyl 6-hydroxy-1H-indole-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 6-hydroxy-1H-indole-2-carboxylate (1 equivalent) in a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile.

-

Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature. The choice of benzyl halide can influence the reaction rate, with benzyl bromide generally being more reactive.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific substrates and conditions but is typically in the range of 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Illustrative workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and benzyl groups, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton of the indole ring. The chemical shifts and coupling constants of the indole ring protons will be influenced by the electron-donating nature of the benzyloxy group at the 6-position.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbon atoms. The carbonyl carbon of the ester will appear at a characteristic downfield shift. The aromatic carbons of the indole and benzyl rings will have distinct chemical shifts, and the benzylic and methoxy carbons will also be readily identifiable.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (281.31). Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the benzylic ether bond, leading to a characteristic fragment at m/z 91 (tropylium ion).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the ester, and the C-O stretching of the ether and ester groups.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three key functional components: the indole nucleus, the benzyloxy protecting group, and the methyl ester.

Caption: Key reactive sites and potential transformations of this compound.

4.1 Reactions at the Indole Nitrogen: The N-H proton of the indole ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward method to introduce various substituents at the nitrogen atom, further diversifying the molecular scaffold.

4.2 Reactions involving the Ester Group: The methyl ester functionality is a versatile handle for various transformations.

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 6-(benzyloxy)-1H-indole-2-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

-

Amidation: The ester can be converted to amides by reaction with amines, often facilitated by heating or the use of catalysts. This is a common strategy in drug discovery for introducing diversity and modulating the pharmacokinetic properties of a molecule.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (6-(benzyloxy)-1H-indol-2-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).

4.3 Reactions involving the Benzyloxy Group: The benzyloxy group serves as a protecting group for the 6-hydroxy functionality. It can be cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., using H₂ over Pd/C), to reveal the free hydroxyl group. This deprotection step is often a crucial final step in the synthesis of bioactive molecules where a free phenol is required for biological activity.

4.4 Electrophilic Substitution on the Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. However, the reactivity of the C3 position in this specific molecule will be influenced by the electron-withdrawing nature of the carboxylate group at C2.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.

-

Anticancer Agents: The 6-hydroxyindole moiety, which can be unmasked from the benzyloxy group, is a key structural feature in some natural and synthetic compounds with anticancer properties. This compound serves as a precursor to such molecules, allowing for the late-stage introduction of the free phenol.

-

HIV-1 Integrase Inhibitors: Substituted indole-2-carboxylic acids have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. This compound can be a crucial intermediate in the synthesis of analogues with improved potency and pharmacokinetic profiles.

-

Neurological Disorders: Indole derivatives are known to interact with various receptors and enzymes in the central nervous system. This compound can be used to synthesize novel ligands for targets involved in neurological disorders.

The ability to functionalize the indole nitrogen, the carboxylate group, and to deprotect the 6-hydroxy group provides medicinal chemists with a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Based on available data, the compound is harmful if swallowed and may cause skin and eye irritation.[2] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures with diverse biological functions. This guide has provided a foundational understanding of this compound, from its synthesis and characterization to its synthetic applications. It is our hope that this information will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this versatile building block in their pursuit of novel therapeutic agents.

References

-

Wiley-VCH. (2023). Supporting Information. Wiley-VCH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PubChem. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Benzoxy-1H-indole-2-carboxylic acid methyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Söderberg, B. C., et al. (2001). A Novel Palladium-Catalyzed N-Heteroannulation of 2-Nitrostyrenes. Organic Syntheses, 78, 138.

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

Sources

methyl 6-(benzyloxy)-1H-indole-2-carboxylate CAS number 103781-89-1

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS: 103781-89-1)

Introduction

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As a member of the indole family, a privileged scaffold found in numerous natural products and therapeutic agents, this compound serves as a versatile intermediate for constructing more complex molecular architectures.[1] Its structure is characterized by an indole core, a methyl ester at the 2-position, and a benzyloxy protecting group at the 6-position. This specific arrangement of functional groups makes it particularly valuable for the synthesis of targeted therapies, most notably inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immunotherapy.[2][3] This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for researchers and drug development professionals.

Compound Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in research and development.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 103781-89-1[4] |

| Molecular Formula | C₁₇H₁₅NO₃[5] |

| Molecular Weight | 281.31 g/mol [5] |

| IUPAC Name | methyl 6-(phenylmethoxy)-1H-indole-2-carboxylate[4] |

| Synonyms | Methyl 6-benzyloxyindole-2-carboxylate, 6-benzyloxy-1H-indole-2-carboxylic acid methyl ester[4] |

| InChIKey | GSULHLQFRMLEEO-UHFFFAOYSA-N[4] |

| SMILES | O(CC1C=CC=CC=1)C1C=CC2C=C(C(=O)OC)NC=2C=1[4] |

Physicochemical Data

The properties of this compound dictate its handling, storage, and behavior in reaction systems. The compound typically appears as a white to light yellow solid.[4][5]

| Property | Value | Source |

| Appearance | White to Yellow Solid | [4][6] |

| Boiling Point | 472.3°C at 760 mmHg | [4] |

| Density | 1.253 g/cm³ | [4] |

| Flash Point | 239.5°C | [4] |

| logP (XlogP) | 3.9 (Computed) | [4] |

| Storage Temperature | Room temperature or 2-8°C | [5][7] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 5 | [4] |

Synthesis and Mechanistic Considerations

While various methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis provides a reliable and versatile route for preparing substituted indoles like this compound. This pathway begins with a suitably substituted nitrotoluene, which is converted into an enamine and subsequently reduced and cyclized to form the indole ring.

The causality behind this synthetic choice lies in its tolerance for various functional groups and the accessibility of starting materials. The synthesis begins with the protection of a phenol, followed by the formation of the indole scaffold.

Caption: Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for indole synthesis, such as the Leimgruber-Batcho reaction.[8]

Step 1: Benzyl Protection of 4-Hydroxy-3-nitrotoluene

-

To a stirred solution of 4-hydroxy-3-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.2 eq).

-

Add benzyl chloride (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 90°C and stir for 3-4 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-benzyloxy-2-nitrotoluene.

-

Rationale: Potassium carbonate is a suitable base for deprotonating the phenol, facilitating the Williamson ether synthesis with benzyl chloride. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

Step 2: Enamine Formation

-

Dissolve the 6-benzyloxy-2-nitrotoluene (1.0 eq) from the previous step in fresh DMF.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the solution to reflux (around 110°C) for 3 hours under a nitrogen atmosphere.

-

Remove the volatile components on a rotary evaporator to yield the crude enamine, (E)-β-dimethylamino-6-(benzyloxy)-2-nitrostyrene, which can be purified by recrystallization.

-

Rationale: DMF-DMA reacts with the activated methyl group of the nitrotoluene to form a stable enamine intermediate, which is the direct precursor to the indole ring.[8]

-

Step 3: Reductive Cyclization and Esterification

-

Dissolve the enamine (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The reaction involves the reduction of the nitro group to an amine, which spontaneously cyclizes to form the indole ring.

-

After the reaction is complete, filter the catalyst through Celite.

-

The resulting indole can be esterified. A common method is the reaction of the corresponding indole-2-carboxylic acid (which can be formed via other routes) with methanol under acidic conditions (e.g., H₂SO₄) or by converting the acid to an acid chloride followed by reaction with methanol. For direct conversion, advanced methods might be employed.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on known data for similar indole carboxylates.[9][10]

-

¹H NMR: Expected signals would include a singlet for the N-H proton (typically > 10 ppm), aromatic protons on the indole core and the benzyl group (in the 6.8-7.8 ppm range), a singlet for the benzylic CH₂ protons (~5.1 ppm), and a singlet for the methyl ester protons (~3.9 ppm).

-

¹³C NMR: Key signals would include the ester carbonyl carbon (~162 ppm), aromatic carbons of the indole and benzyl rings (100-140 ppm), the benzylic CH₂ carbon (~70 ppm), and the methyl ester carbon (~52 ppm).[11]

-

Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be at m/z = 281.31.

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its role as a versatile intermediate. The functional groups are strategically placed for sequential modification.

-

The Methyl Ester: The C-2 ester is a convenient handle for conversion into other functional groups. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation, a common step in drug synthesis.[11][12] Alternatively, it can be reduced to an alcohol.

-

The Benzyl Ether: The 6-benzyloxy group serves as a robust protecting group for the phenol. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation (hydrogenolysis) to unmask the hydroxyl group for further functionalization.

-

The Indole N-H: The nitrogen can be alkylated or acylated to introduce further diversity into the molecular scaffold.[1]

Role as an Intermediate for IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system by catabolizing tryptophan.[2][13] Inhibiting IDO1 is a major therapeutic strategy in immuno-oncology. Many potent IDO1 inhibitors are built upon the indole scaffold. This compound provides the core structure needed for the synthesis of these inhibitors. The ester can be converted to an amide, and the protected phenol at the 6-position allows for late-stage modifications after the core is assembled.[3]

Caption: Use as a key intermediate for IDO1 inhibitor synthesis.

Experimental Protocol: Saponification to Carboxylic Acid

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, preparing it for amide coupling.

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq).

-

Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, acidify the mixture to pH ~2-3 with 1N HCl.

-

A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Rationale: Saponification is a standard ester hydrolysis method. LiOH is often preferred as it can be effective at room temperature, minimizing potential side reactions.

-

Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting.[5][6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place, as recommended at either room temperature or refrigerated (2-8°C).[5][7]

Conclusion

This compound (CAS: 103781-89-1) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, featuring strategically placed and modifiable functional groups, makes it an ideal starting point for the synthesis of complex, high-value molecules, particularly in the pursuit of novel cancer immunotherapies like IDO1 inhibitors. This guide has provided a technical foundation for its synthesis, properties, and application, underscoring its significance for researchers dedicated to advancing medicinal chemistry.

References

-

960化工网. (2024). CAS No.103781-89-1 | this compound. Available at: [Link]

-

PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

- Raju, et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.

-

National Institutes of Health. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Available at: [Link]

-

BIOFOUNT. (n.d.). 103781-89-1|this compound. Available at: [Link]

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. Available at: [Link]

- Wang, Y., et al. (2023). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. European Journal of Medicinal Chemistry, 258, 115598.

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]

- Maccarone, E., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(21), 6485.

-

PubMed. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

- de Heuvel, E., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 57(21), 9068–9083.

- Opitz, C. A., et al. (2011). The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One, 6(5), e19823.

- Visioni, D., et al. (2023). Climate response to off-equatorial stratospheric sulfur injections in three Earth system models – Part 1: Experimental protocols and surface changes. Atmospheric Chemistry and Physics, 23(2), 663-693.

- Lecomte, F., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9659–9674.

Sources

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 103781-89-1(this compound) | Kuujia.com [kuujia.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. 103781-89-1|this compound|BLD Pharm [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tetratek.com.tr [tetratek.com.tr]

- 10. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

- 11. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

structure of methyl 6-(benzyloxy)-1H-indole-2-carboxylate

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid indole core, substituted at strategic positions, offers a versatile scaffold for the development of novel therapeutic agents. The indole nucleus is a privileged structure, frequently found in molecules with significant biological activity, including anti-viral and anti-cancer properties.[1][2][3] This guide provides a comprehensive technical overview of the molecule's structure, physicochemical properties, state-of-the-art synthesis protocols, and detailed spectroscopic characterization. We will delve into the causality behind synthetic choices and analytical interpretations, offering field-proven insights for professionals engaged in drug discovery and development.

Molecular Structure and Physicochemical Profile

The structural architecture of this compound is defined by three key components: a planar indole ring system, a methyl ester at the 2-position, and a benzyloxy substituent at the 6-position. This combination of functionalities dictates its chemical reactivity and potential for biological interactions.

-

Indole Core : A bicyclic aromatic heterocycle that serves as the foundational scaffold. Its electron-rich nature and planarity are crucial for interactions with biological targets.

-

Methyl Ester (C2-position) : An electron-withdrawing group that modulates the electronic properties of the indole ring. It serves as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.

-

Benzyloxy Group (C6-position) : This group serves a dual purpose. It acts as a stable protecting group for a phenol functionality and its bulky, lipophilic nature can significantly influence the molecule's pharmacokinetic profile and binding affinity.

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 103781-89-1 | [4][5][6] |

| Molecular Formula | C₁₇H₁₅NO₃ | [4][6] |

| Molecular Weight | 281.31 g/mol | [5][6] |

| Appearance | White to Light Yellow Solid | [6][7] |

| Boiling Point | 472.3°C at 760 mmHg | [4][7] |

| Density | 1.253 g/cm³ | [4][7] |

| Flash Point | 239.5°C | [4][7] |

| Storage | Sealed in dry, room temperature or 2-8°C | [5][6] |

Synthesis Pathway: The Leimgruber-Batcho Indole Synthesis

While several methods exist for indole synthesis, such as the well-known Fischer synthesis[8][9][10], the Leimgruber-Batcho synthesis is particularly effective for producing highly substituted indoles from readily available ortho-nitrotoluene precursors.[11][12] This method offers significant advantages, including high yields, mild reaction conditions, and broad functional group tolerance, making it a preferred strategy in industrial and academic settings.[11][12]

The synthesis is a robust two-step process: (1) formation of a reactive enamine intermediate, and (2) subsequent reductive cyclization to form the indole ring.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation from 4-(Benzyloxy)-2-nitrotoluene

-

Rationale : This step leverages the acidity of the methyl group on the nitrotoluene, which is enhanced by the electron-withdrawing nitro group. Condensation with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a stable, highly conjugated enamine intermediate.[11][13] The use of pyrrolidine often accelerates the reaction by forming a more reactive enamine.[11][14]

-

Procedure : a. Dissolve 4-(benzyloxy)-2-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF). b. To the solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).[14] c. Heat the mixture at reflux (e.g., 110°C) under a nitrogen atmosphere for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[14] d. Upon completion, cool the reaction to room temperature and remove the volatile components under reduced pressure. The resulting red crystalline solid is the desired enamine intermediate, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Rationale : The critical step involves the reduction of the nitro group to an amine. This newly formed amine undergoes a rapid intramolecular cyclization onto the enamine, followed by the elimination of pyrrolidine to yield the aromatic indole ring.[11][15] Raney Nickel with hydrazine is a highly effective and common reducing system for this transformation.[11][14]

-

Procedure : a. Dissolve the enamine intermediate from Step 1 (1.0 eq) in a solvent mixture, such as tetrahydrofuran (THF) and methanol.[14] b. Carefully add a catalytic amount of Raney Nickel slurry under a nitrogen atmosphere. c. Add 85% hydrazine hydrate (2-3 eq) dropwise. Caution : This addition is exothermic and results in vigorous gas evolution (N₂ and H₂).[11][14] Maintain the temperature between 45-50°C. d. Stir the reaction for 2-3 hours after the final addition of hydrazine until the starting material is consumed (monitored by TLC). e. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, and wash the pad with the reaction solvent. f. Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization to afford pure this compound.

Workflow Visualization

Caption: Leimgruber-Batcho synthesis workflow.

Structural Elucidation via Spectroscopic Analysis

The definitive is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected signals for this compound are highly characteristic.

| ¹H NMR | Approx. δ (ppm) | Multiplicity | Assignment |

| Indole NH | ~9.0-10.0 | br s | H-1 |

| Aromatic | ~7.2-7.6 | m | Benzyl-H & Indole H-4, H-5, H-7 |

| Aromatic | ~7.0-7.1 | s | Indole H-3 |

| Methylene | ~5.1 | s | -O-CH₂-Ph |

| Methyl Ester | ~3.9 | s | -COOCH₃ |

| ¹³C NMR | Approx. δ (ppm) | Assignment |

| Ester Carbonyl | ~162 | C=O |

| Aromatic | ~155 | C-6 |

| Aromatic | ~137 | Benzyl C-ipso |

| Aromatic | ~120-135 | Indole & Benzyl Cs |

| Aromatic | ~103-115 | Indole Cs |

| Methylene | ~70 | -O-CH₂-Ph |

| Methyl Ester | ~52 | -COOCH₃ |

Data are predictive and based on analogous structures. Actual values may vary depending on solvent and instrument.[16][17][18][19]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, which helps verify the structure.

-

Molecular Ion (M⁺) : The primary peak would be observed at m/z = 281, corresponding to the molecular weight of the compound.[4][20]

-

Key Fragmentation : A prominent and diagnostic peak is expected at m/z = 91. This corresponds to the highly stable tropylium cation ([C₇H₇]⁺), a classic fragmentation product of compounds containing a benzyl group.[18] Another likely fragment would be the loss of the benzyl group, resulting in a peak at m/z = 190.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Functional Group | Approx. Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Ester) | 1700 - 1720 |

| Aromatic C=C Bending | 1500 - 1600 |

| C-O Stretch (Ether & Ester) | 1050 - 1250 |

Applications in Drug Discovery and Development

This compound is not an end product but a highly valuable intermediate. Its functional groups are poised for a variety of subsequent chemical transformations, allowing for the rapid generation of diverse molecular libraries for screening.

-

Scaffold for Bioactive Molecules : The indole-2-carboxylate core is a key feature in a number of compounds investigated for therapeutic use, including HIV integrase inhibitors.[3]

-

Versatile Chemical Handles : The molecule offers three primary sites for modification:

-

N1-Position (Indole Nitrogen) : Can be readily alkylated or acylated to explore structure-activity relationships (SAR) around the indole core.

-

C2-Position (Ester) : Can be hydrolyzed to the carboxylic acid, which is often a key pharmacophore for interacting with biological targets, or converted to an amide.

-

C6-Position (Benzyloxy Group) : Can be debenzylated via catalytic hydrogenation to reveal a phenol. This phenol is a versatile handle for introducing new substituents through etherification or other reactions.

-

Potential Derivatization Pathways

Caption: Key derivatization pathways from the core molecule.

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its structure has been definitively established through a suite of spectroscopic methods, and its synthesis is efficiently achieved via the robust Leimgruber-Batcho protocol. For researchers and drug development professionals, this molecule represents a versatile platform, offering multiple avenues for modification to generate novel compounds with therapeutic potential. A thorough understanding of its properties and synthesis is fundamental to leveraging its full potential in the quest for new medicines.

References

-

Leimgruber–Batcho Indole Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

-

Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

The Leimgruber-Batcho Indole Synthesis. (n.d.). HETEROCYCLES, Vol 22, No 1. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Retrieved from [Link]

-

Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Leimgruber–Batcho Indole Synthesis - YouTube. (2024, December 13). Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved from [Link]

-

6-Benzoxy-1H-indole-2-carboxylic acid methyl ester - SpectraBase. (n.d.). Retrieved from [Link]

-

Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - NIH. (n.d.). Retrieved from [Link]

-

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. (n.d.). Retrieved from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. (2023, December 8). Retrieved from [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. METHYL 6-BENZYLOXYINDOLE-2-CARBOXYLATE | 103781-89-1 [chemnet.com]

- 5. 103781-89-1|this compound|BLD Pharm [bldpharm.com]

- 6. METHYL 6-BENZYLOXYINDOLE-2-CARBOXYLATE | 103781-89-1 [amp.chemicalbook.com]

- 7. 103781-89-1(this compound) | Kuujia.com [kuujia.com]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. youtube.com [youtube.com]

- 16. rsc.org [rsc.org]

- 17. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

- 18. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

methyl 6-(benzyloxy)-1H-indole-2-carboxylate molecular weight

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological receptors.[1] This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block used in the synthesis of complex pharmaceutical agents. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic considerations, detail methods for its analytical characterization, and explore its applications as a strategic intermediate in drug discovery programs, particularly in oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Physicochemical and Structural Properties

This compound is a stable, solid organic compound at room temperature, typically appearing as a white to light yellow solid.[2][3][4] Its structure features a central indole ring system functionalized with a methyl ester at the 2-position and a benzyloxy (benzyl ether) group at the 6-position. The benzyloxy group serves as a common and stable protecting group for a phenol, which can be readily removed in later synthetic steps to yield a hydroxyl group for further functionalization.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Molecular Weight | 281.31 g/mol | [3][4][5] |

| Exact Mass | 281.10525 Da | [2] |

| Molecular Formula | C₁₇H₁₅NO₃ | [2][3][4][5][6] |

| CAS Number | 103781-89-1 | [2][3][4][5] |

| Appearance | White to Yellow Solid | [2][3][4] |

| Boiling Point | 472.3°C at 760 mmHg | [2] |

| Density | 1.253 g/cm³ | [2] |

| Flash Point | 239.5°C | [2] |

| LogP (XlogP) | 3.9 (Computed) | [2] |

| Topological Polar Surface Area | 51.3 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| SMILES | O(CC1C=CC=CC=1)C1C=CC2C=C(C(=O)OC)NC=2C=1 | [2] |

| InChIKey | GSULHLQFRMLEEO-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

As a key building block, the synthesis of this compound must be efficient and reliable. While numerous methods for indole synthesis exist, a common and effective approach involves the reductive cyclization of a suitably substituted nitrophenyl precursor. This strategy is advantageous due to the wide availability of starting materials.

Representative Synthetic Protocol

The following protocol outlines a plausible and widely applicable method analogous to established indole syntheses, such as the Bartoli or a modified Reissert indole synthesis. The causality behind this workflow is the strategic use of the nitro group as a precursor to the indole nitrogen, which directs the cyclization to form the pyrrole ring portion of the indole nucleus.

Step 1: Condensation Reaction The synthesis begins with the condensation of a substituted 2-nitrotoluene, such as 4-(benzyloxy)-1-methyl-2-nitrobenzene, with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms an intermediate pyruvate derivative. The base is critical as it deprotonates the methyl group of the nitrotoluene, forming a carbanion that acts as the nucleophile, attacking the electrophilic carbonyl of the oxalate.

Step 2: Reductive Cyclization The resulting phenylpyruvate intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as zinc or iron in acetic acid, or through catalytic hydrogenation (e.g., H₂ over Pd/C). This process simultaneously reduces the nitro group to an amine and facilitates an intramolecular condensation (cyclization) between the newly formed amine and the adjacent ketone, followed by dehydration to form the indole ring.

Step 3: Esterification If the cyclization yields the carboxylic acid, a final esterification step with methanol under acidic conditions (e.g., H₂SO₄ or HCl gas) produces the target methyl ester.

Caption: A representative three-step workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

To ensure structural integrity and purity, a multi-technique analytical approach is mandatory. Each technique provides orthogonal data that, when combined, offers unambiguous confirmation of the molecule's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for structural elucidation. The spectrum is expected to show distinct signals for the aromatic protons on both the indole and benzyl rings, a characteristic singlet for the N-H proton of the indole, a singlet for the benzylic CH₂ protons, and a singlet for the methyl ester (OCH₃) protons. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the substitution pattern.

-

¹³C NMR: This provides a carbon count and information about the electronic environment of each carbon atom. Key signals would include those for the ester carbonyl carbon, the carbons of the two aromatic rings, the benzylic CH₂ carbon, and the methyl ester carbon.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should reveal a molecular ion peak [M+H]⁺ corresponding to the exact mass of 281.10525 Da.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include a sharp peak around 3300-3400 cm⁻¹ for the N-H stretch, a strong peak around 1700-1720 cm⁻¹ for the C=O stretch of the ester, and bands in the 1000-1300 cm⁻¹ region for the C-O stretches of the ester and ether linkages.

Applications in Research and Drug Development

This compound is not typically an end-product therapeutic but rather a highly valuable intermediate scaffold for the synthesis of more complex, biologically active molecules.[5] Its utility stems from the strategic placement of its functional groups, which allows for selective chemical modifications.

The indole-2-carboxylic acid moiety has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[7] The core structure can chelate essential magnesium ions in the enzyme's active site, while modifications at other positions on the indole ring can enhance binding affinity and pharmacokinetic properties.[7]

Furthermore, substituted indole derivatives have demonstrated a wide range of biological activities, including potent antitumor properties.[8] The ability to deprotect the benzyloxy group to a phenol at a late stage in a synthesis allows for the introduction of diverse functionalities at the 6-position, enabling the generation of large chemical libraries for screening against various therapeutic targets.

Caption: Role as a versatile scaffold for chemical library synthesis.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

Table 2: GHS Hazard and Precautionary Information

| Category | Statement | Source(s) |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3][4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][4] |

Handling: Researchers should handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: The compound should be stored in a tightly sealed container in a dry environment at room temperature.[3][5]

Conclusion

This compound is a well-characterized chemical entity with a molecular weight of 281.31 g/mol . More than just a simple chemical, it represents a strategic tool in the arsenal of medicinal chemists. Its defined physicochemical properties, established synthetic routes, and, most importantly, its versatile structure make it an indispensable building block for the discovery of next-generation therapeutics. Its application in developing novel agents against HIV and cancer underscores the enduring importance of the indole scaffold in modern drug development.

References

- CAS No.103781-89-1 | this compound - 960化工网. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2mKAvw067A53nlQCv8kF3NECzUdmLwJUmwfH52t2yg_qDGDYg8Gq2JC_tIVb4MPaKSDakt-QQiUlh6m3MEwXKs28y4Jxzyl1kcnEpRvxU_f7b10g3BYSnls1-v8AEcAr04hurDs-7jZOp]

- 103781-89-1|this compound - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_MNikiJf2pZrbhhUSgw3o6ujCG9c1s1yDda-UQVgJYgK7OvtJrYowJxbSCxUjznpd_3htw8ra7_HiJ5yAjYS4OPTTg1YcM1K55nLrgmFZu1lAeyJTZjH1RGpUYTMNigmoCx7Dl4r126mS49cA]

- METHYL 6-BENZYLOXYINDOLE-2-CARBOXYLATE | 103781-89-1 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.

- methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk4nKCo8DO8_O-5UX07e8ANXmsCT2ZEINV_1Jsdf7rd8grADt4kbePhOMgA7EC-e9cK0AvgdOCTWSkKtWqNwElfh14sAFSKyz5vcB2oG_GyF0hYe650MLc5XW-YpdrG1koQ1TMTvByv69hrivxt8yR8yP2qnveKoFUgEgPg3FXn3G2O5l6LdvOGd99Kg==]

- Product information, this compound | P&S Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY9STNKBna9I5bvcDb2X9CLtDQmY02KPRGfRt3SyHmNwYrTDKwZRlCUECqiHFVfPr-39YGYpvZA4oWV0WHwzxFPgCj8ihmOg49f8UET-pxVVvKMs4-m6rdyx_ohGN5j5Fod--Ev94_nHuK9xvT_xP19aq0R4aH3OBnRu3vq39VP4A3z0FHtyczo6Y-]

- Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfDSgkB5afVDsrfAjVuaqA6IAg9nVMwVclD3DFRkdlysxbQkX4AAM6dg4cp4RQDud7yIEkzqZS-DbQSdVbpozwd5pb1ywqk2OkySt8gg7zwV0j3XlRhNnG9Q0SDEIG18rXYwtAfJPJY_2NF74]

- METHYL 6-BENZYLOXYINDOLE-2-CARBOXYLATE | 103781-89-1 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3ecOpQAuWapXwOAuxulv7khjJ78V9sRht-TWU7z3-VpC-Lexk2M3LGhV-lCDbtl20f8JsVY2RaFlipa8G01HdaX_1NpgCIWZFcL_uY-74xoSLB2wfUJIoC7YYIf7a4Rhn5UBzQDRM3P-SOXl7rewNAJB9P6a8Dju58fwAwSvsv-o0_jBybDYJQ00=]

- Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzy_QvzNDLRa5nWhPWPiZfFGSCLT-PUBFVcy1rNKbV-an382YbKISVKhnCUFl-BLn1Ollci6fvvNvoH356F-0dEV-3oOxiCEjaWyisvlqIeEjnOK39vON3v8AMPFZ1VFlmMtHE-_AEOWl08Yo0Ydbj6Y1RGUJjLKHbyXYnbwtQXD4hdg==]

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2wwdH0boaQjwhMuq-hEB3qtuMqbY0t1K8L_TNHz6hGCGNH1vw5Za8VeM0JDYVkgy0i52vJB7yMNAoYfrfyw4ZDjl9KLfMUDplZPTrCMH1oNSOMBS48vC_gsSkm6p5yhFO-UIRNtYx23UM4IiK]

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy_vvxpWfXsNrp01sE3i8mByCLmXnjqN6I8mPG3sV9WHXTopg3A6cwW2W6Ch-RpgAa0xR-2Jbh3c9MVXrBc0nLUalxRlSviJLTeWCGzMIR3V50wYrOu0FO8l6VtaGvGiYSMg==]

- 2089650-64-4|METHYL 6-(BENZYLOXY)-1H-INDOLE-4-CARBOXYLATE - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Geg7vhA5_rDZV4nMC73Ego870IVHU7r6KXvd-z2NyaG296VlM-JjETI5U9jZiGpJY8qfljUy6LN5rabyATgIHhbkMXWhtuzdP8aaX1JUkwc73Qds1tQd8igrGVYxAYLH6xhcElanVzbqFsZ7SA==]

- Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVbYStJgqSdv5jpWd0eSVcvzoEzbdP2vfQL_bSgpYzAI-T-kgkzLp7dLCZnMyilVHFCUyvT2Yl5dW8PLRBz9eyy5chtPbAwdHmDm5EPBo9IyVglljgCa5Zm4qfNfA_kv9uTxIWnuKUOZh4qq0=]

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWDaLdCXLYHpnh1zYitLyM_ZWNrWOFwGmctdBoS6t7CoBW5PLcX8m-sRk6qClLiftdcrr1rgOxfcaxSDShpsp0_2UudDboxvRSPr206GGAjoOaXkxNDMEdIRdZraeZMClPB0QP6A==]

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA6hIkj3djNVwPHtRFguhi1B9q1NlVYo2PvR4NGnbsquR7KHK4sef5pa9wgZwt98_vQNsmB1ig31z-SCWnBNBIaA5rCNdag0SqrX8Y8wxp3ssmT-U6OHNjLNW1PliXRMD5TsBu]

Sources

- 1. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 103781-89-1(this compound) | Kuujia.com [kuujia.com]

- 3. METHYL 6-BENZYLOXYINDOLE-2-CARBOXYLATE | 103781-89-1 [amp.chemicalbook.com]

- 4. METHYL 6-BENZYLOXYINDOLE-2-CARBOXYLATE | 103781-89-1 [amp.chemicalbook.com]

- 5. 103781-89-1|this compound|BLD Pharm [bldpharm.com]

- 6. pschemicals.com [pschemicals.com]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities of indole-2-carboxylate derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.

Antiviral Activity: A Prominent Scaffold for HIV-1 Integrase Inhibition

Indole-2-carboxylate derivatives have demonstrated significant promise as antiviral agents, particularly as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2][3][4][5]

Mechanism of Action

HIV-1 integrase facilitates the insertion of the viral DNA into the host genome, a critical step for viral propagation.[1][4] Indole-2-carboxylate derivatives have been shown to inhibit the strand transfer activity of this enzyme. The core mechanism involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase by the indole core and the C2 carboxyl group.[1][2][4] This interaction prevents the enzyme from binding to and processing the viral DNA, thus halting the integration process.

Structural optimizations, such as the introduction of a long branch at the C3 position of the indole core, can enhance the interaction with a hydrophobic cavity near the active site, further increasing inhibitory potency.[1][4] Additionally, substitutions at the C6 position with halogenated benzene rings can lead to π-π stacking interactions with the viral DNA, contributing to the overall inhibitory effect.[2][3]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the indole-2-carboxylate derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Quantitative Data Summary: Anticancer Activity

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 5d | MCF-7 (Breast) | 0.95 | |

| 5e | MCF-7 (Breast) | 1.10 | |

| 5h | MCF-7 (Breast) | 1.20 | |

| 6i | MCF-7 (Breast) | 6.10 | |

| 6v | MCF-7 (Breast) | 6.49 | |

| C11 | Bel-7402/5-Fu (Liver, resistant) | 4.55 |

Antimicrobial and Anti-inflammatory Activities

Beyond their antiviral and anticancer properties, indole-2-carboxylate derivatives have also been investigated for their antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial properties. Some of these compounds have shown notable activity against bacteria such as Enterococcus faecalis and fungi like Candida albicans. T[6]he mechanism of action for their antimicrobial effects is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

A series of indole-2-carboxamide derivatives have been designed and screened for their anti-inflammatory activities. M[7][8]any of these compounds effectively inhibit the lipopolysaccharides (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. I[7]n vivo studies have shown that some of these derivatives can reduce pulmonary inflammation and lead to significant histopathological improvements in mouse models of sepsis. T[7]he anti-inflammatory effects are thought to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

[9][10]### Synthesis of Indole-2-Carboxylate Derivatives

A common and versatile method for the synthesis of indole-2-carboxylates is the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an α-ketoacid or ester, such as ethyl pyruvate.

Further modifications, such as amide coupling reactions, can be performed on the resulting indole-2-carboxylic acid to generate a diverse library of derivatives for biological screening. P[11]alladium-catalyzed aerobic amination of aryl C-H bonds offers another modern and efficient route to synthesize these compounds.

Indole-2-carboxylate derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with a variety of biological targets, including enzymes and protein-protein interfaces, makes them attractive candidates for the development of new drugs for a range of diseases. The continued exploration of the chemical space around the indole-2-carboxylate scaffold, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, is likely to yield even more potent and selective therapeutic agents in the future. Further research into their pharmacokinetic and toxicological profiles will be crucial for translating these promising preclinical findings into clinical applications.

References

- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed. (2014). Acta Pharmaceutica Sinica B, 4(4), 313-321.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (n.d.). Molecules, 21(10), 1287.

- Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - NIH. (2017). Organic Letters, 18(15), 3846–3849.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (2023). International Journal of Molecular Sciences, 24(24), 17293.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024). RSC Medicinal Chemistry.

- Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews. (2024). ChemistryViews.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. (2020). European Journal of Medicinal Chemistry, 188, 112019.

- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds | Organic Letters - ACS Publications. (2016). Organic Letters, 18(15), 3846–3849.

- Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid - FABAD Journal of Pharmaceutical Sciences. (n.d.). FABAD Journal of Pharmaceutical Sciences, 40(4), 211-220.

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. (n.d.). ACS Omega.

- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed. (2016). Journal of Medicinal Chemistry, 59(11), 5490–5506.

- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - Semantic Scholar. (2014). Acta Pharmaceutica Sinica B, 4(4), 313-321.

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. (n.d.). Bioorganic & Medicinal Chemistry Letters, 23(17), 4915–4920.

- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives - Indian Chemical Society. (n.d.). Journal of the Indian Chemical Society.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022). Molecules, 27(16), 5240.

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed. (2022). European Journal of Medicinal Chemistry, 238, 114402.

- Indole – a promising pharmacophore in recent antiviral drug discovery - PubMed Central. (n.d.). RSC Advances, 10(49), 29424–29443.

- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC - NIH. (n.d.). Molecules, 24(18), 3264.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. (2023). Pharmaceuticals, 16(7), 1024.

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - Arkivoc. (n.d.). Arkivoc, 2018(5), 188-201.

- Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid - ResearchGate. (2025). FABAD Journal of Pharmaceutical Sciences, 40(4), 211-220.

- (PDF) N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - ResearchGate. (2023). International Journal of Molecular Sciences, 24(2), 1367.

- Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). International Journal of Pharmaceutical Chemistry, 5, 201-206.

- Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation - ResearchGate. (2025). International Journal of Environmental Sciences, 11(21s).

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC - NIH. (n.d.). Molecules, 21(11), 1474.

- Novel Indole-2-carboxamide and Cycloalkeno[1,2-b]indole Derivatives. Structure-Activity Relationships for High In - ElectronicsAndBooks. (1997). Journal of Medicinal Chemistry, 40(6), 830–838.

- Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation | International Journal of Environmental Sciences. (2025). International Journal of Environmental Sciences.

- Indole derivatives having COX-2 inhibitory activity - ResearchGate. (n.d.). Bioorganic Chemistry, 119, 105553.

- indole-2-carboxylic acid, 1477-50-5 - The Good Scents Company. (n.d.). The Good Scents Company.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central. (2023). International Journal of Molecular Sciences, 24(24), 17293.

- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. (2023). International Journal of Molecular Sciences, 24(24), 17293.

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing. (2021). RSC Medicinal Chemistry, 12(5), 795-806.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.). International Journal of Molecular Sciences, 25(11), 5821.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Enduring Legacy of the Indole Nucleus: A Technical Guide to Its Synthesis, from Classic Reactions to Modern Innovations

Abstract

The indole scaffold represents one of the most privileged heterocyclic systems in medicinal chemistry and natural products, forming the core of a vast array of bioactive molecules. Its synthesis has captivated and challenged chemists for over a century, leading to the development of a rich and diverse portfolio of synthetic methodologies. This in-depth technical guide provides a comprehensive exploration of the discovery and history of key indole synthesis methods. We delve into the mechanistic underpinnings and practical considerations of seminal named reactions, from the venerable Fischer synthesis to the robust Leimgruber-Batcho protocol. Furthermore, we examine the transformative impact of transition-metal catalysis, which has redefined the landscape of indole construction in the modern era. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview but also field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a forward-looking perspective on the enduring quest for novel and efficient routes to this indispensable heterocyclic core.

Introduction: The Dawn of Indole Chemistry

The story of indole is intrinsically linked to the vibrant history of the dye industry. The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of the indigo dye with fuming sulfuric acid. The initial isolation of the parent heterocycle is credited to Adolf von Baeyer in 1866, who achieved this milestone by reducing oxindole with zinc dust.[1] Just a few years later, in 1869, Baeyer and Adolph Emmerling reported the first rational synthesis of indole from ortho-nitrocinnamic acid, a reaction now known as the Baeyer-Emmerling indole synthesis.[2][3] This seminal work laid the foundation for over 150 years of innovation in the construction of this critical pharmacophore.

The indole nucleus is not merely a synthetic curiosity; it is a cornerstone of biochemistry. It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast family of complex natural products known as indole alkaloids, which exhibit a wide spectrum of biological activities.[4] This inherent biological relevance has been the primary driving force behind the relentless pursuit of new and improved methods for indole synthesis. This guide will navigate the historical evolution of these methods, from the classical named reactions that form the bedrock of heterocyclic chemistry to the sophisticated transition-metal-catalyzed approaches that offer unprecedented efficiency and functional group tolerance.

The Classical Era: Foundational Name Reactions in Indole Synthesis

The late 19th and early 20th centuries witnessed the discovery of several robust and versatile methods for indole synthesis, many of which are still in widespread use today. These "name reactions" are a testament to the ingenuity of their discoverers and provide a fundamental toolkit for the construction of the indole ring system.

The Fischer Indole Synthesis (1883)

Arguably the most famous and widely utilized method for indole synthesis, the Fischer indole synthesis was discovered by Hermann Emil Fischer in 1883.[5][6][7] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[8]

Mechanism and Causality: The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride.[8] The reaction proceeds through a key[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the arylhydrazone. This rearrangement is the crucial carbon-carbon bond-forming step. The subsequent cyclization and elimination of ammonia lead to the aromatic indole ring. The strength of the acid and the reaction temperature are often modulated to optimize the yield and prevent side reactions, particularly with sensitive substrates. The reaction is typically heated to facilitate the sigmatropic rearrangement and the final aromatization step.

Experimental Protocol: Synthesis of 2-phenylindole via Fischer Indole Synthesis

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid and reflux the mixture for 1 hour to form the phenylhydrazone.

-

Cyclization: Cool the mixture and add polyphosphoric acid. Heat the reaction mixture to 100-120 °C for 1-2 hours.

-

Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

Isolation: The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-phenylindole.

Applications in Drug Development: The Fischer indole synthesis has been instrumental in the synthesis of numerous pharmaceuticals. A prominent example is the synthesis of the anti-inflammatory drug Indomethacin .[9] Another significant application is in the synthesis of the triptan class of anti-migraine drugs, such as Sumatriptan .[8][10]

The Bischler-Möhlau Indole Synthesis (1892)

Discovered independently by August Bischler and Richard Möhlau, this method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[3][11][12] While historically significant, the classical Bischler-Möhlau synthesis often suffers from harsh reaction conditions and the formation of regioisomeric mixtures, which has limited its widespread application.[3]

Mechanism and Causality: The reaction is believed to proceed through the initial formation of an α-arylaminoketone intermediate. Subsequent cyclization, which is the key bond-forming step, can occur through a complex pathway involving a second molecule of the arylamine. The harsh conditions, typically heating at high temperatures, are necessary to drive the electrophilic cyclization onto the electron-rich aromatic ring and the subsequent dehydration to form the indole. Modern modifications, such as the use of microwave irradiation, have been developed to improve yields and reduce reaction times.[11]

The Reissert Indole Synthesis (1897)

The Reissert synthesis provides a route to indoles starting from ortho-nitrotoluene and diethyl oxalate.[13][14] This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated to afford the parent indole.

Mechanism and Causality: The reaction is initiated by a base-catalyzed condensation of the acidic methyl group of ortho-nitrotoluene with diethyl oxalate. The resulting ortho-nitrophenylpyruvic ester is then subjected to reductive cyclization. The choice of reducing agent is crucial; typically, zinc in acetic acid or catalytic hydrogenation is employed to reduce the nitro group to an amine, which then spontaneously cyclizes onto the adjacent ketone. The use of a strong base like potassium ethoxide is necessary to deprotonate the weakly acidic methyl group of the starting material.[13]

Experimental Protocol: Synthesis of Indole-2-carboxylic acid via Reissert Synthesis

-

Condensation: In a flame-dried flask under an inert atmosphere, dissolve potassium ethoxide (1.1 eq) in absolute ethanol. Add a solution of ortho-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: The resulting potassium salt of the pyruvic ester is filtered and washed with ether.

-

Reductive Cyclization: Suspend the salt in a mixture of acetic acid and water. Add zinc dust portion-wise while maintaining the temperature below 40 °C. Stir for 2-3 hours after the addition is complete.

-

Isolation: Filter the reaction mixture to remove excess zinc. The filtrate is cooled to induce crystallization of indole-2-carboxylic acid. The product is collected by filtration and washed with cold water.

The Madelung Indole Synthesis (1912)

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-ortho-toluidine at high temperatures using a strong base.[15] The classical conditions are often harsh, requiring temperatures of 200-400 °C and strong bases like sodium or potassium alkoxides.[15]

Mechanism and Causality: The high temperature and strong base are necessary to facilitate the deprotonation of both the amide nitrogen and the benzylic methyl group, forming a dianion. This is followed by an intramolecular nucleophilic attack of the benzylic carbanion on the amide carbonyl. The harsh conditions have limited the substrate scope of the classical Madelung synthesis. However, modern variations, often referred to as the Madelung-Houlihan variation, utilize organolithium bases at much lower temperatures, significantly expanding the utility of this method.[16]